molecular formula C20H23ClN4O2 B5399948 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5399948
M. Wt: 386.9 g/mol
InChI Key: KUAXMMSWTNUMJK-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Medicine

In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-quinazolin-4(3H)-one
  • 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-quinazolin-6(5H)-one

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern and the presence of the hydroxyethyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-3-1-14(2-4-16)15-11-18-17(19(27)12-15)13-22-20(23-18)25-7-5-24(6-8-25)9-10-26/h1-4,13,15,26H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAXMMSWTNUMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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